5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research. Thioflavin T is commonly used to detect and quantify amyloid fibrils, which are protein aggregates that are implicated in a range of diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
Mechanism of Action
Thioflavin T binds specifically to amyloid fibrils, resulting in a significant increase in fluorescence. The mechanism of this binding is not fully understood, but it is thought to involve interactions between the 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T molecule and the beta-sheet structure of the amyloid fibril.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe compound and has no known significant biochemical or physiological effects. However, it is important to note that 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T is a toxic compound, and should be handled with care.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T is its high sensitivity and specificity for amyloid fibrils. Thioflavin T is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T is that it is not always specific for amyloid fibrils, and can also bind to other protein aggregates. In addition, 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T is not always suitable for use in live-cell imaging experiments, as it can be toxic to cells at high concentrations.
Future Directions
There are a number of potential future directions for research involving 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T. One area of interest is the development of new fluorescent dyes that are more specific for amyloid fibrils and other protein aggregates. Another area of interest is the development of new biosensors and other diagnostic tools that utilize 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T and other fluorescent dyes. Finally, there is potential for the use of 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T in the development of new therapeutic strategies for diseases that are associated with amyloid fibrils and other protein aggregates.
Synthesis Methods
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with thiourea and 3-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then oxidized to form 5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one T. Other methods involve the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide and 3-hydroxybenzaldehyde in the presence of a catalyst, followed by oxidation.
Scientific Research Applications
Thioflavin T has a wide range of applications in scientific research. One of its primary uses is in the detection and quantification of amyloid fibrils, which are protein aggregates that are implicated in a range of diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. Thioflavin T is also used in the study of protein-protein interactions, as well as in the development of biosensors and other diagnostic tools.
properties
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c18-12-5-1-3-10(7-12)8-14-15(20)17(16(21)22-14)11-4-2-6-13(19)9-11/h1-9,18-19H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNULJAMBFWEFB-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.